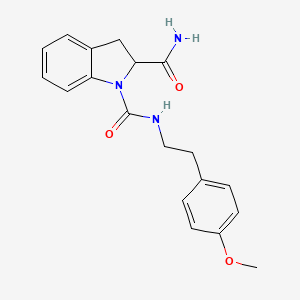

N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indoline derivatives, which includes “N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide”, has been studied extensively . One method involves an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB) at high temperatures (200–230 °C) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1H-indole or 1-azacinole) .Chemical Reactions Analysis

The chemical reactions involving indoline derivatives have been studied in the context of developing new drug scaffolds . The indoline structure is used in drug design because of its special structure and properties .Physical And Chemical Properties Analysis

Indoline, the core structure of “this compound”, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of CB1 Receptors

Indole carboxamides, such as those derived from indoline-2-carboxamide, have been studied for their potential as allosteric modulators of the cannabinoid receptor 1 (CB1). Optimization of chemical functionalities on indole carboxamides can significantly impact their binding affinity and cooperativity, leading to potent modulators with specific receptor interactions. Such compounds have applications in understanding receptor dynamics and could be potential therapeutic agents (Khurana et al., 2014).

Organic Synthesis and Catalysis

Indole carboxamides have been utilized in Rh(III)-catalyzed selective coupling reactions, showcasing the versatility of indole derivatives in organic synthesis. These reactions are critical for constructing complex molecular architectures, useful in drug discovery and material science. The mild and efficient conditions for diverse product formation highlight the importance of indole derivatives in synthetic chemistry (Zheng, Zhang, & Cui, 2014).

Bioreductive Prodrugs

N-substituted indole-2-carboxamides have been investigated as novel bioreductive prodrugs. These compounds undergo specific intramolecular reactions upon reduction, releasing active amine compounds. Such mechanisms are valuable in the design of targeted cancer therapies, where the prodrug is activated in the hypoxic environment of tumors (Sykes et al., 1999).

Drug Discovery and Molecular Biology

The study of indole-2-carboxamides extends into areas such as the development of selective histone deacetylase inhibitors. These compounds have shown potential in ameliorating Alzheimer's disease phenotypes, demonstrating the therapeutic potential of indole derivatives in neurodegenerative diseases. The ability to cross the blood-brain barrier and affect key biological pathways makes these compounds promising candidates for further drug development (Lee et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide” is not mentioned in the search results, indole-2-carboxamides have been studied for their antitubercular and antitumor activities . They target the mycobacterial membrane protein large 3 transporter (MmpL3) .

Zukünftige Richtungen

The future directions of research on indoline derivatives, including “N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide”, involve the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Eigenschaften

IUPAC Name |

1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-15-8-6-13(7-9-15)10-11-21-19(24)22-16-5-3-2-4-14(16)12-17(22)18(20)23/h2-9,17H,10-12H2,1H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBKJRZQNDBCTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)

![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)

![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)